
Pexacerfont
概要
説明
科学的研究の応用
Alcohol Dependence
Pexacerfont has been evaluated for its potential to reduce stress-induced alcohol craving. A notable study involved a double-blind, placebo-controlled trial with 54 anxious alcohol-dependent patients. Participants received this compound (300 mg/day for 7 days followed by 100 mg/day for 23 days) and were assessed for alcohol craving and neuroendocrine responses .
Findings:
- No significant effect on alcohol craving or emotional responses was observed despite adequate receptor occupancy.
- The study suggested that the pharmacokinetics of this compound may not be optimal for therapeutic efficacy in humans, indicating a need for further research into CRH1 antagonists with slower dissociation kinetics .
Drug Withdrawal Symptoms
Another application of this compound is in the treatment of withdrawal symptoms from substances such as amphetamines and opioids. A randomized, double-blind trial assessed its efficacy in reducing withdrawal symptoms without concurrent antidepressants or behavioral interventions .
Findings:
- The study indicated a potential benefit for this compound in managing withdrawal symptoms, although further comprehensive studies were recommended to validate these findings .
Generalized Anxiety Disorder
This compound has also been explored for its effects on generalized anxiety disorder (GAD). A clinical trial aimed to assess its safety and efficacy in outpatients diagnosed with GAD . However, results indicated that this compound did not demonstrate significant improvements compared to placebo in this population, similar to findings in other anxiety-related contexts .
Summary of Clinical Trials
Study | Population | Dosage | Duration | Outcome |
---|---|---|---|---|
Alcohol Dependence Trial | Anxious alcohol-dependent patients | 300 mg/day (7 days), then 100 mg/day (23 days) | 30 days | No effect on craving or emotional responses |
Drug Withdrawal Study | Patients with amphetamine/opioid dependence | 300 mg (week 1), 200 mg (week 2), 100 mg (week 3) | 3 weeks | Potential benefit in withdrawal management |
Generalized Anxiety Disorder Trial | Outpatients with GAD | Not specified | Not specified | No significant improvement over placebo |
Preclinical Insights
Preclinical models have shown that this compound effectively reduces stress-induced behaviors associated with anxiety and substance use disorders. For instance, studies on rodent models have indicated that CRH1 antagonists can block stress-induced relapse behaviors and emotional distress responses . However, translating these findings into human clinical efficacy remains challenging.
作用機序
Pexacerfontは、CRF1受容体を拮抗することにより効果を発揮します。コルチコトロピン放出因子 (CRF) は、ストレスに応答して放出される内因性のペプチドホルモンです。CRFはCRF1受容体に結合し、副腎皮質刺激ホルモン (ACTH) の放出とそれに続くストレス応答を引き起こします。 This compoundは、CRF1受容体を阻害することにより、この経路を阻害し、ストレスの生理的影響を軽減する可能性があります .
類似の化合物との比較
This compoundは、CRF1アンタゴニストの中でも、その特定の化学構造とCRF2受容体に対するCRF1に対する高い選択性によりユニークです . 類似の化合物には、以下が含まれます。
Antalarmin: 異なる化学構造を持つ別のCRF1アンタゴニスト。
CP-154,526: 同様の薬理学的特性を持つCRF1アンタゴニスト。
Emicerfont: 同様の治療用途について調査されているCRF1アンタゴニスト。
これらの化合物は、同様の作用機序を共有していますが、化学構造と特定の薬理学的プロファイルが異なります。
生化学分析
Biochemical Properties
Pexacerfont interacts with the CRF1 receptor, a subtype of the corticotropin-releasing factor (CRF) receptor . CRF is an endogenous peptide hormone released in response to various triggers such as chronic stress . This compound, by acting as a CRF1 antagonist, inhibits the physiological response to stress mediated by the CRF1 receptor .
Cellular Effects
This compound has been shown to have no significant impact on colonic transit changes, the number of stools per day, stool consistency, or subjective symptoms in patients with diarrhea-predominant Irritable Bowel Syndrome . It has been suggested to have some protective effect against eating after a laboratory stressor .
Molecular Mechanism
This compound exerts its effects at the molecular level by antagonizing the CRF1 receptor . This antagonism blocks the release of adrenocorticotropic hormone (ACTH), another hormone involved in the physiological response to stress .
Temporal Effects in Laboratory Settings
In a study, this compound was administered at 300 mg/day for 7 days, followed by 100 mg/day for 23 days . The study suggested some protective effect of this compound against eating after a laboratory stressor .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit adrenocorticotropic hormone (ACTH) release induced by CRF in primary rat pituitary cells with an IC50 value of 129 nM . It increases the time spent in the open arms of the elevated plus maze (EPM) in rats, indicating anxiolytic-like activity, when administered at doses ranging from 10 to 30 mg/kg .
Metabolic Pathways
This compound is extensively metabolized in hepatocytes from all species (rats, dogs, monkeys, and humans) with O-demethylation and hydroxylation of the N-alkyl side chain and N-dealkylation as the major metabolic pathways .
Transport and Distribution
It is known that this compound is orally available and brain-penetrant , suggesting that it can cross the blood-brain barrier and reach the central nervous system.
Subcellular Localization
Given its role as a CRF1 antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .
準備方法
Pexacerfontの合成は、ピラゾロ[1,5-a]-1,3,5-トリアジンコアの調製から始まる、いくつかの段階を伴います。合成経路には、一般的に以下の段階が含まれます。
ピラゾール環の形成: これは、適切なヒドラジンとジケトンの反応を伴います。
環化: ピラゾール環は、適切な試薬と環化してトリアジンコアを形成します。
官能基化: トリアジンコアは、6-メトキシ-2-メチルピリジン-3-イル基やN-[(1R)-1-メチルプロピル]基など、さまざまな置換基で官能基化されます.
This compoundの工業生産方法は広く文書化されていませんが、収率と純度を高めるために上記の合成経路の最適化を伴う可能性があります。
化学反応の分析
Pexacerfontは、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、this compound分子上の官能基を修飾するために使用できます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
化学: this compoundは、CRF1アンタゴニストとその化学的性質を研究するためのモデル化合物として役立ちます。
生物学: それは、特にストレス応答経路において、生物学的システムにおけるCRF1受容体の役割を調査するために使用されます。
医学: This compoundは、不安障害、うつ病、過敏性腸症候群の治療における可能性について調査されています.
産業: 産業用途は限定されていますが、CRF1アンタゴニストとしてのthis compoundの役割は、製薬研究開発における貴重なツールとなっています.
類似化合物との比較
Pexacerfont is unique among CRF1 antagonists due to its specific chemical structure and high selectivity for CRF1 over CRF2 receptors . Similar compounds include:
Antalarmin: Another CRF1 antagonist with a different chemical structure.
CP-154,526: A CRF1 antagonist with similar pharmacological properties.
Emicerfont: A CRF1 antagonist investigated for similar therapeutic applications.
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological profiles.
生物活性
Pexacerfont, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, has garnered attention for its potential therapeutic applications in anxiety disorders and stress-related conditions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical studies, and implications for treatment.
This compound is defined chemically as 8-(6-Methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1R)-1-methylpropyl]pyrazolo[1,5-a]-1,3,5-triazin-4-amine. Its biological activity is primarily characterized by its high potency and selectivity for the CRF1 receptor, with an IC50 value of 6.1 nM. This compound exhibits over 150-fold selectivity for CRF1 compared to CRF2b receptors and demonstrates no agonist properties at these receptors .
The mechanism of action involves the inhibition of CRF-mediated adrenocorticotropic hormone (ACTH) release from pituitary cell cultures, which is crucial in the body's stress response. Preclinical studies have shown that this compound effectively reduces colonic motility and diarrhea in stressed animal models, suggesting its potential utility in gastrointestinal disorders linked to stress .
Efficacy in Anxiety Disorders
This compound has been evaluated in multiple clinical trials for its efficacy in treating anxiety disorders. A notable study involved a multicenter, randomized, double-blind trial comparing this compound (100 mg/day) to placebo and escitalopram (20 mg/day) for generalized anxiety disorder. The results indicated that this compound did not significantly separate from placebo on primary outcome measures such as the Hamilton Anxiety Scale total score .
In another trial assessing its effects on alcohol dependence, this compound was administered to anxious alcohol-dependent patients. Despite achieving high receptor occupancy levels in cerebrospinal fluid (CSF), this compound failed to reduce alcohol craving or emotional responses to stress-related cues . These findings highlight the challenges in translating preclinical efficacy to clinical outcomes.
Impact on Irritable Bowel Syndrome (IBS)
A phase II clinical trial evaluated the effects of this compound on patients with diarrhea-predominant irritable bowel syndrome (D-IBS). The study aimed to assess whether antagonism of central and peripheral CRF1 receptors could influence colonic transit and bowel function. Although preclinical data supported its potential benefits, the clinical results indicated no significant improvements compared to placebo .
Summary of Clinical Trials
Study Focus | Population | Dosage | Primary Outcome Measure | Results |
---|---|---|---|---|
Generalized Anxiety Disorder | 260 patients | 100 mg/day | Hamilton Anxiety Scale | No significant separation from placebo |
Alcohol Dependence | 54 anxious alcohol-dependent | 300 mg/day (loading), 100 mg/day (maintenance) | Alcohol craving response | No effect on craving or emotional responses |
Diarrhea-predominant IBS | 39 women | 25 mg or 100 mg/day | Colonic transit and bowel function | No significant improvement over placebo |
特性
IUPAC Name |
N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWQSAZEYIZZCE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196675 | |
Record name | Pexacerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459856-18-9 | |
Record name | Pexacerfont | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459856-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pexacerfont [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexacerfont | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12572 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pexacerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXACERFONT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。